2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound characterized by its unique structural features that incorporate elements from cyclopentane, thieno, and pyrimidine rings. The compound is classified as a thienopyrimidine derivative and is primarily studied for its potential biological activities. Its molecular formula is , with a molecular weight of approximately 468.61 g/mol. The compound's CAS number is 315707-92-7, which facilitates its identification in chemical databases.
The synthesis of 2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves several key steps:
These synthetic routes require careful control of reaction conditions such as temperature and pH to optimize yield and purity.
The molecular structure of 2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be represented by its structural formula and corresponding data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 468.61 g/mol |
| IUPAC Name | 2-[(3-allyl...thieno[2,3-d]pyrimidin... |
| SMILES | C=CCN1C(=S)NC2=C(C3=C(CCC3)S2)C1=O |
The structure features multiple rings and functional groups that contribute to its chemical reactivity and biological activity.
The compound can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
The mechanism of action for 2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves interactions with specific molecular targets within biological systems. These targets may include enzymes or receptors that are integral to various metabolic pathways. The modulation of these targets can lead to significant changes in cellular processes such as proliferation and apoptosis.
Key physical and chemical properties of the compound include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties are critical for understanding the behavior of the compound in various environments and applications.
The compound has potential applications in several scientific fields:
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.: 1246815-51-9
CAS No.: